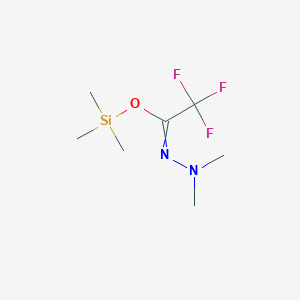
Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of trimethylsilyl and trifluoro groups, which contribute to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate typically involves the reaction of 2,2,2-trifluoro-N,N-dimethylethanehydrazonate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetone derivatives, while reduction can produce hydrazine compounds.
Applications De Recherche Scientifique
Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other derivatives.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate involves the interaction of its functional groups with target molecules. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The trifluoro group contributes to the compound’s unique properties, such as increased lipophilicity and resistance to metabolic degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: A similar compound used in gas chromatography and mass spectrometry.
Bis(trimethylsilyl)trifluoroacetamide: Another related compound with applications in organic synthesis.
Uniqueness
Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate is unique due to its specific combination of trimethylsilyl and trifluoro groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
91152-82-8 |
|---|---|
Formule moléculaire |
C7H15F3N2OSi |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate |
InChI |
InChI=1S/C7H15F3N2OSi/c1-12(2)11-6(7(8,9)10)13-14(3,4)5/h1-5H3 |
Clé InChI |
PJHNGRWNXQSVQJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=C(C(F)(F)F)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


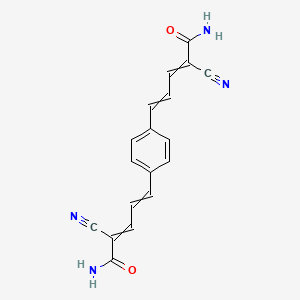
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
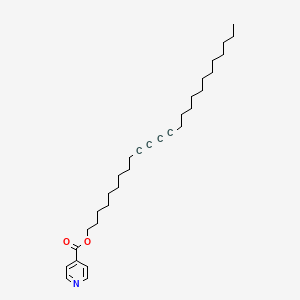
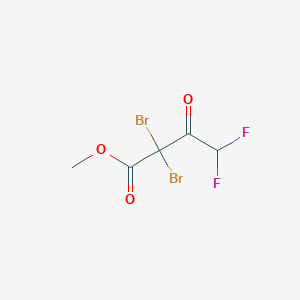
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
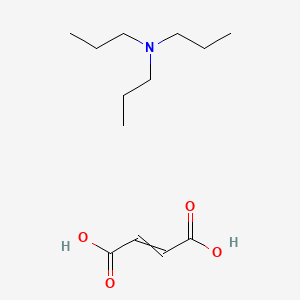
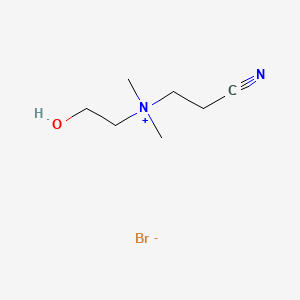
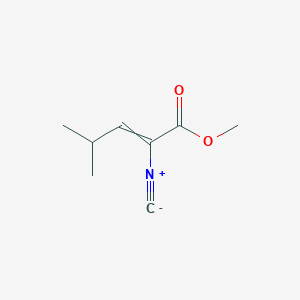
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
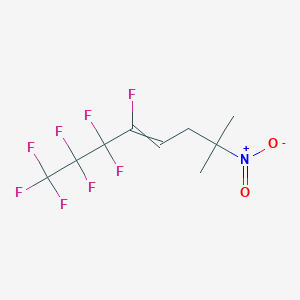
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)

